molecular formula C23H23N3OS B5862261 N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide

N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide

Cat. No. B5862261
M. Wt: 389.5 g/mol
InChI Key: VSFKUYCXNBXFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been extensively studied for its ability to target the CXCR4 receptor.

Mechanism of Action

The mechanism of action of N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 involves its ability to bind to the N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor and block its activation. The N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor is a G protein-coupled receptor that is involved in a wide range of cellular processes, including cell migration, proliferation, and survival. By blocking this receptor, AMD3100 can inhibit these processes and potentially slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer research, N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 has also been studied for its effects on other physiological processes. For example, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and to improve cardiac function in models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 in lab experiments is its specificity for the N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor. This allows researchers to selectively target this receptor and study its effects on various cellular processes. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100. One area of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of AMD3100 in cancer research and other areas of medicine. Finally, there is a need for more research on the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 involves a multi-step process that has been well-documented in the scientific literature. The starting material for the synthesis is 2,4-dichloroquinoline, which is then converted into the corresponding carboxylic acid derivative. This compound is then reacted with cyclohexylamine and carbon disulfide to form the thioamide intermediate, which is subsequently treated with phenyl isocyanate to yield the final product.

Scientific Research Applications

N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 has been shown to have a wide range of potential therapeutic applications, particularly in the field of cancer research. The N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor is overexpressed in many types of cancer cells, and its activation has been implicated in tumor growth, metastasis, and resistance to chemotherapy. By blocking the N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor, AMD3100 has the potential to inhibit these processes and improve the efficacy of cancer treatments.

properties

IUPAC Name

N-(cyclohexylcarbamothioyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c27-22(26-23(28)24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)25-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKUYCXNBXFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.